molecular formula C18H14Cl2N2O3 B11584314 5-[(2,4-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide

5-[(2,4-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide

Cat. No.: B11584314
M. Wt: 377.2 g/mol
InChI Key: OIRCXGRJMJCQPX-UHFFFAOYSA-N
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Description

5-[(2,4-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a furan ring, a pyridine moiety, and a dichlorophenoxy group. Its unique chemical properties make it a subject of interest in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenoxy Group: This step involves the reaction of the furan derivative with 2,4-dichlorophenol in the presence of a base such as potassium carbonate, facilitating the formation of the ether linkage.

    Attachment of the Pyridine Moiety: The pyridine derivative is introduced through a nucleophilic substitution reaction, often using a suitable leaving group on the furan ring and a nucleophilic pyridine compound.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an amine derivative to form the carboxamide group, typically under mild heating and in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-[(2,4-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[(2,4-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenoxy group may facilitate binding to hydrophobic pockets, while the pyridine moiety could interact with polar or charged residues. The carboxamide group may form hydrogen bonds, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    5-[(2,4-dichlorophenoxy)methyl]-N-(pyridin-2-yl)furan-2-carboxamide: Lacks the methyl group on the pyridine ring.

    5-[(2,4-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring.

    5-[(2,4-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)benzamide: Contains a benzene ring instead of a furan ring.

Uniqueness

The presence of both the dichlorophenoxy and pyridine moieties in 5-[(2,4-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide provides a unique combination of hydrophobic and polar interactions, potentially enhancing its binding affinity and specificity for certain biological targets. The furan ring also contributes to its distinct chemical reactivity compared to similar compounds with different ring structures.

Properties

Molecular Formula

C18H14Cl2N2O3

Molecular Weight

377.2 g/mol

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide

InChI

InChI=1S/C18H14Cl2N2O3/c1-11-2-7-17(21-9-11)22-18(23)16-6-4-13(25-16)10-24-15-5-3-12(19)8-14(15)20/h2-9H,10H2,1H3,(H,21,22,23)

InChI Key

OIRCXGRJMJCQPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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